2-(2-Fluorophenyl)-4-methyl-1H-imidazole-5-carboxylic acid
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Overview
Description
2-(2-Fluorophenyl)-4-methyl-1H-imidazole-5-carboxylic acid is an organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a fluorophenyl group attached to the imidazole ring, which imparts unique chemical and physical properties. It is used in various scientific research applications due to its potential biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)-4-methyl-1H-imidazole-5-carboxylic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated imidazole in the presence of a palladium catalyst.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorophenyl)-4-methyl-1H-imidazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
2-(2-Fluorophenyl)-4-methyl-1H-imidazole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenyl)-4-methyl-1H-imidazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity to these targets, while the imidazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Fluorobenzoic acid: An aromatic compound with similar fluorophenyl group but lacks the imidazole ring.
Phenylboronic acid: Contains a phenyl group and boronic acid functionality, used in organic synthesis.
Uniqueness
2-(2-Fluorophenyl)-4-methyl-1H-imidazole-5-carboxylic acid is unique due to the combination of the fluorophenyl group and the imidazole ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
Molecular Formula |
C11H9FN2O2 |
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Molecular Weight |
220.20 g/mol |
IUPAC Name |
2-(2-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid |
InChI |
InChI=1S/C11H9FN2O2/c1-6-9(11(15)16)14-10(13-6)7-4-2-3-5-8(7)12/h2-5H,1H3,(H,13,14)(H,15,16) |
InChI Key |
JUSYYKPGTBYKLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N1)C2=CC=CC=C2F)C(=O)O |
Origin of Product |
United States |
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